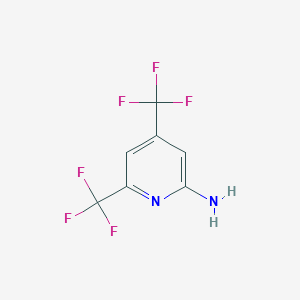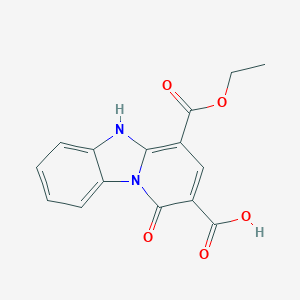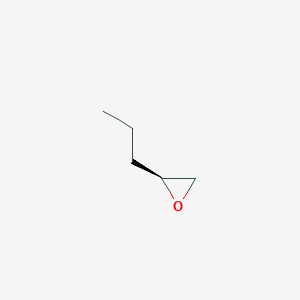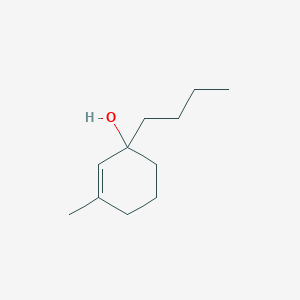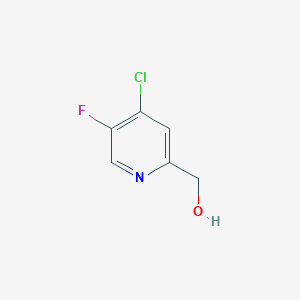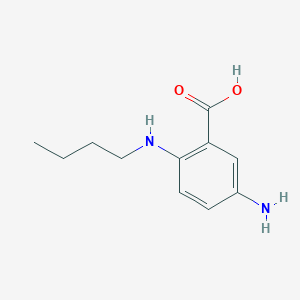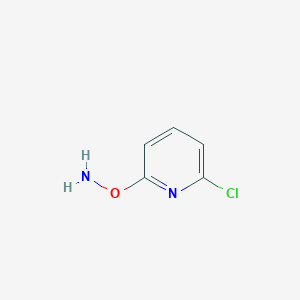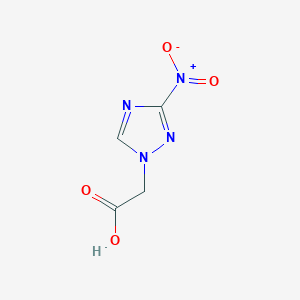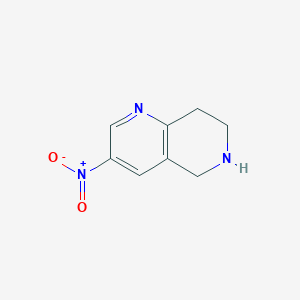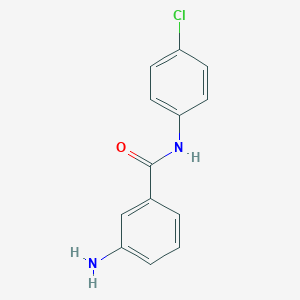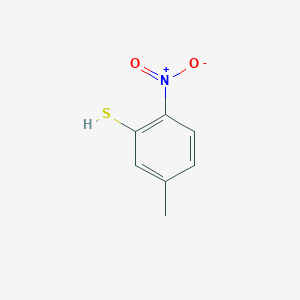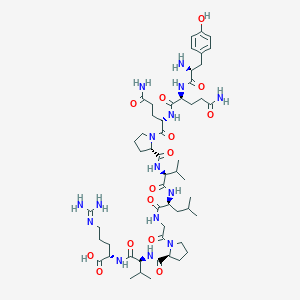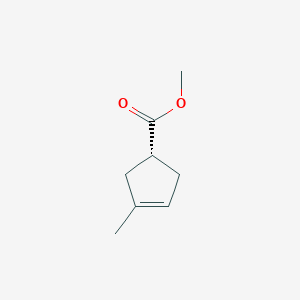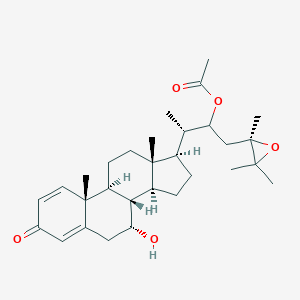
Pet-C22-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pet-C22-acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phytol, a natural compound found in plants, and has been synthesized using different methods. In
科学的研究の応用
Pet-C22-acetate has been found to have potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. In cancer research, Pet-C22-acetate has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In drug discovery, Pet-C22-acetate can be used as a lead compound for the development of new drugs. In neuroscience, Pet-C22-acetate has been found to have neuroprotective properties and can improve cognitive function.
作用機序
The mechanism of action of Pet-C22-acetate is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. Pet-C22-acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
生化学的および生理学的効果
Pet-C22-acetate has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of HDACs, and modulate various signaling pathways. Pet-C22-acetate has also been found to have neuroprotective properties and can improve cognitive function.
実験室実験の利点と制限
One advantage of using Pet-C22-acetate in lab experiments is its potential applications in various scientific fields. Pet-C22-acetate can be used as a lead compound for the development of new drugs and can induce apoptosis in cancer cells. However, one limitation of using Pet-C22-acetate in lab experiments is its cost. Pet-C22-acetate is a synthetic compound and can be expensive to produce.
将来の方向性
There are several future directions for research on Pet-C22-acetate. One direction is to further explore its potential applications in cancer research. Pet-C22-acetate has been shown to have anti-tumor properties, and further research can help identify its potential as a cancer treatment. Another direction is to explore its potential as a neuroprotective agent. Pet-C22-acetate has been found to improve cognitive function, and further research can help identify its potential as a treatment for neurodegenerative diseases. Additionally, further research can be conducted to identify more efficient and cost-effective methods of synthesizing Pet-C22-acetate.
Conclusion:
In conclusion, Pet-C22-acetate is a chemical compound with potential applications in various scientific fields. It can be synthesized using different methods, including chemical synthesis and biosynthesis. Pet-C22-acetate has been found to have anti-tumor properties, neuroprotective properties, and can improve cognitive function. Although there are limitations to using Pet-C22-acetate in lab experiments, further research can help identify its potential as a cancer treatment and a treatment for neurodegenerative diseases.
合成法
Pet-C22-acetate can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various chemical reagents and solvents to produce the compound. Biosynthesis, on the other hand, involves the use of microorganisms or enzymes to produce the compound. The most common method of synthesizing Pet-C22-acetate is through chemical synthesis using phytol as a starting material and acetic anhydride as a reagent.
特性
CAS番号 |
114176-06-6 |
|---|---|
製品名 |
Pet-C22-acetate |
分子式 |
C30H44O5 |
分子量 |
484.7 g/mol |
IUPAC名 |
[(3S)-3-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-1-[(2R)-2,3,3-trimethyloxiran-2-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C30H44O5/c1-17(25(34-18(2)31)16-30(7)27(3,4)35-30)21-8-9-22-26-23(11-13-29(21,22)6)28(5)12-10-20(32)14-19(28)15-24(26)33/h10,12,14,17,21-26,33H,8-9,11,13,15-16H2,1-7H3/t17-,21+,22-,23-,24+,25?,26-,28-,29+,30+/m0/s1 |
InChIキー |
FOOICJVUXQJOTQ-PMSAPWGOSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)O)C)C(C[C@@]5(C(O5)(C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
正規SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
同義語 |
PET-C22-acetate petuniasterone-C22-O-acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
